2-アセチルアントラセン

概要

説明

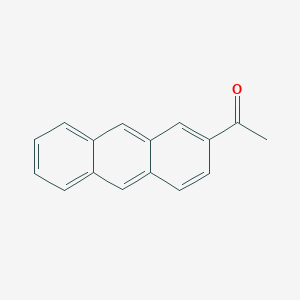

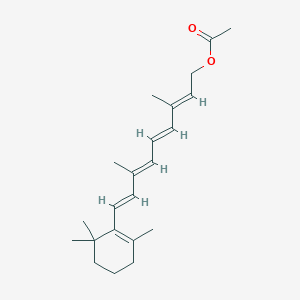

2-Acetylanthracene (2A) is a heterocyclic aromatic compound with a molecular formula of C14H10O. It is a colorless crystalline solid that is insoluble in water and soluble in organic solvents. 2A has been used in a variety of scientific research applications, including mechanistic studies, drug development, and biochemical and physiological studies.

科学的研究の応用

光会合研究

ヘキサン中で0.1 mol dm−3のメタノールを含む2-アセチルアントラセンの脱畳み込み時間分解発光スペクトルは、時間依存的なスペクトルシフトがかなりあることを明らかにしました。 このシフトは、2つのメタノール分子を含む水素結合錯体の光会合に関連しています 。このアプリケーションは、特定の条件下での2-アセチルアントラセンの挙動とその他の分子との相互作用を理解する上で重要です。

蛍光性化合物の合成

2-アセチルアントラセンは、蛍光性白金(II)化合物の合成におけるキャリア配位子として使用できます 。これらの化合物は、バイオイメージング、センシング、オプトエレクトロニクスなどのさまざまな分野で応用されています。

フリーデル・クラフツアセチル化

1,2-C2H4Cl2中のAcClおよびAlCl3を用いた2-アセチルアントラセンのフリーデル・クラフツアセチル化により、1,6-ジアセチルアントラセンと1,7-ジアセチルアントラセンの混合物が得られました。 しかし、ニトロベンゼン中での2-アセチルアントラセンのフリーデル・クラフツアセチル化により、2,7-ジアセチルアントラセンが得られました 。これは、2-アセチルアントラセンの有機合成およびさまざまなアセチル化誘導体の製造における可能性を示しています。

Safety and Hazards

2-Acetylanthracene is advised for R&D use only and not for medicinal, household or other use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Relevant Papers One relevant paper discusses the reversible Friedel-Crafts acylations of anthracene, which could potentially involve 2-Acetylanthracene . Another paper discusses the tunable photoemission of a 9-acetylanthracene chromophore based on the formation of two-component molecular cocrystals .

作用機序

Target of Action

2-Acetylanthracene is a complex organic compound with the empirical formula C16H12O . .

Mode of Action

It’s known that anthracene derivatives can interact with various biological targets due to their planar aromatic structure .

Biochemical Pathways

Anthracene and its derivatives are known to interact with various biochemical pathways due to their planar aromatic structure .

Pharmacokinetics

The compound’s molecular weight (22027 g/mol ) and structure suggest that it may have specific pharmacokinetic properties.

Result of Action

Anthracene derivatives are known to have various biological effects due to their planar aromatic structure .

生化学分析

Biochemical Properties

The biochemical properties of 2-Acetylanthracene are not fully understood due to limited research. It is known that 2-Acetylanthracene can interact with various biomolecules. For instance, it has been shown to form a hydrogen-bonded complex with methanol

Cellular Effects

The cellular effects of 2-Acetylanthracene are also not well-studied. It is known that PAHs, including anthracene derivatives, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that PAHs can bind to various biomolecules and influence their function . They can also inhibit or activate enzymes and cause changes in gene expression

Temporal Effects in Laboratory Settings

It has been observed that the fluorescence spectra of 2-Acetylanthracene in a hexane-methanol system showed a time-dependent spectral shift . This suggests that the effects of 2-Acetylanthracene can change over time in certain conditions.

Metabolic Pathways

It is known that PAHs, including anthracene derivatives, can be metabolized by various enzymes

Subcellular Localization

It is known that PAHs can localize in various subcellular compartments depending on their physicochemical properties

特性

IUPAC Name |

1-anthracen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c1-11(17)12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFWGPPCMONVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409167 | |

| Record name | 2-Acetylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10210-32-9 | |

| Record name | 2-Acetylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10210-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)

![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)